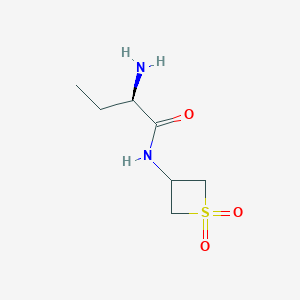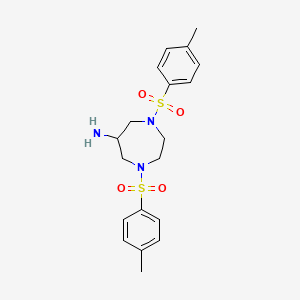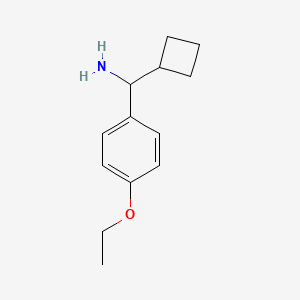
Cyclobutyl(4-ethoxyphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl(4-ethoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO It is a derivative of methanamine, featuring a cyclobutyl group and a 4-ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclobutyl(4-ethoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with 4-ethoxybenzaldehyde under reductive amination conditions. This process typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutyl(4-ethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated amine products.
Aplicaciones Científicas De Investigación
Cyclobutyl(4-ethoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound in the study of amine-containing molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: this compound is used in the production of specialty chemicals and materials, where its unique properties contribute to the performance of the final products.
Mecanismo De Acción
The mechanism of action of Cyclobutyl(4-ethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The cyclobutyl and 4-ethoxyphenyl groups contribute to the compound’s overall binding affinity and specificity, influencing its biological effects.
Comparación Con Compuestos Similares
Cyclobutyl(4-ethoxyphenyl)methanamine can be compared with other similar compounds, such as:
Cyclobutyl(4-methoxyphenyl)methanamine: This compound has a methoxy group instead of an ethoxy group, leading to differences in its chemical reactivity and biological activity.
Cyclobutyl(4-hydroxyphenyl)methanamine: The presence of a hydroxy group introduces additional hydrogen bonding capabilities, affecting its interactions with molecular targets.
Cyclobutyl(4-chlorophenyl)methanamine:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the cyclobutyl and phenylamine scaffold.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
cyclobutyl-(4-ethoxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO/c1-2-15-12-8-6-11(7-9-12)13(14)10-4-3-5-10/h6-10,13H,2-5,14H2,1H3 |
Clave InChI |
BQYKYGNIMKAUQB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C2CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



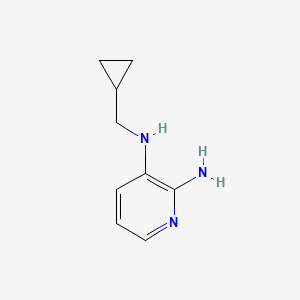

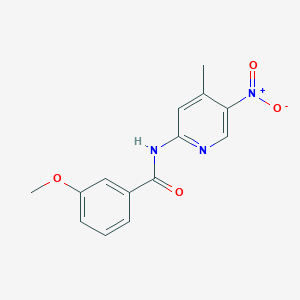
![N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13002855.png)

![3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13002866.png)
![tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate](/img/structure/B13002867.png)

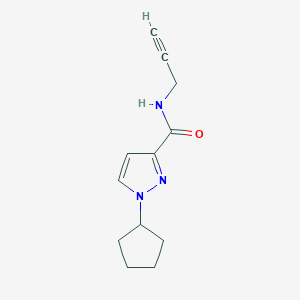
![3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13002887.png)
![4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
